2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
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Overview
Description
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a class of molecules that have shown significant biological activity, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties .
Preparation Methods
The synthesis of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with various reagents under controlled conditions. One common method includes the use of acrylonitrile and aniline in the presence of methanol and sodium methoxide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction might yield alcohols .
Scientific Research Applications
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-cancer agent by inhibiting tubulin polymerization and other cellular processes . Additionally, it has been studied for its anti-fungal, anti-bacterial, and anti-viral properties, making it a valuable compound in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one involves its interaction with various molecular targets. It inhibits tubulin polymerization, which is crucial for cell division, thereby exerting its anti-cancer effects . Additionally, it has been shown to inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which play roles in cellular stress responses and redox balance .
Comparison with Similar Compounds
Similar compounds to 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one include colchicine, podophyllotoxin, and combretastatin derivatives. These compounds also feature the trimethoxyphenyl group and exhibit similar biological activities, such as anti-cancer properties . this compound is unique in its specific molecular structure, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C24H20N2O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
14-(3,4,5-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C24H20N2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(27)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |
InChI Key |
VZTDLJLPGJNYFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2 |
Origin of Product |
United States |
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